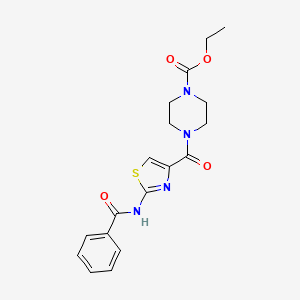

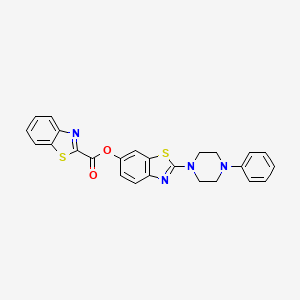

![molecular formula C25H23N3O2 B6489068 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide CAS No. 898455-16-8](/img/structure/B6489068.png)

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide” is a chemical compound that belongs to the class of quinazolinones . Quinazolinones are heterocyclic compounds that have been of great interest due to their wide range of biological activities .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the reaction of anthranilic acid derivatives with acyl or aroyl chlorides . In a specific example, a green protocol has been developed for the synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-phenylbenzamide derivatives in yields of 85–90% by a one-pot reaction of phthalic anhydride, anilines, and 2-aminobenzamides in ethanol under reflux for 90–120 min .Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For instance, the molecule can have a flattened structure with specific dihedral angles . More specific structural details would require further investigation or experimental data.Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For example, they can react with primary aromatic amines, heterocyclic amines, and diamines under different conditions . They can also react with sodium azide and active methylene compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives can be determined through various analytical techniques. For instance, NMR spectroscopy can provide information about the chemical structure of the compound . The melting point can also be determined .Applications De Recherche Scientifique

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide has been studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been found to possess anti-bacterial activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, it has been found to possess anti-fungal activity against a range of fungi.

Mécanisme D'action

Target of Action

Compounds with a similar quinazolinone structure have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that MFCD07717168 might interact with microbial proteins or enzymes, disrupting their normal function.

Mode of Action

Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might interfere with the normal functioning of microbial proteins or enzymes, leading to the inhibition of microbial growth .

Biochemical Pathways

Given the potential antimicrobial activity of similar quinazolinone compounds, it’s possible that mfcd07717168 might affect pathways related to microbial growth and survival .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug development as it influences the drug’s bioavailability and therapeutic efficacy .

Result of Action

Based on the antimicrobial activity of similar quinazolinone compounds, it can be hypothesized that mfcd07717168 might lead to the inhibition of microbial growth .

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide is a relatively simple compound that can be easily synthesized in the laboratory. This makes it an attractive option for laboratory experiments. Additionally, the compound has been found to possess a wide range of biological activities, making it an ideal candidate for further research. However, the compound is not widely available commercially, and its synthesis requires the use of hazardous chemicals and solvents, which may pose a safety risk.

Orientations Futures

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide has been found to possess a wide range of biological activities, making it an ideal candidate for further research. Potential future directions for research include: further investigation of the compound's anti-inflammatory, antioxidant, and anti-cancer properties; exploration of its potential as an anti-bacterial and anti-fungal agent; and evaluation of its potential as an anti-viral agent. Additionally, further research could be conducted to explore the compound's potential as an inhibitor of other enzymes and its ability to modulate other biochemical pathways. Finally, further research could be conducted to explore the compound's potential as a therapeutic agent for a variety of diseases.

Méthodes De Synthèse

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylbutanamide can be synthesized via a two-step process. The first step involves the reaction of 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl phenylacetate with 2-phenylbutanamide in the presence of an acid catalyst to form this compound. The reaction is carried out in an aqueous medium at a temperature of 80°C. The second step involves the reaction of the resulting compound with an acid catalyst to form this compound.

Propriétés

IUPAC Name |

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O2/c1-3-21(18-9-5-4-6-10-18)24(29)27-19-13-15-20(16-14-19)28-17(2)26-23-12-8-7-11-22(23)25(28)30/h4-16,21H,3H2,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXDGQQINUBAFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-[(pyridin-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6488997.png)

![2-[4-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6488999.png)

![N-(4-bromophenyl)-2-{1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6489012.png)

![2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B6489054.png)

![N-cyclopentyl-2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B6489063.png)

![8-{4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6489067.png)

![5-fluoro-2-methoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489083.png)

![2-chloro-6-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B6489090.png)